5-fluoro-4aH-quinazolin-4-one
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Overview
Description
5-fluoro-4aH-quinazolin-4-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinazolin-4(3H)-ones involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another approach involves the microwave-assisted synthesis of quinazolines and quinazolinones, which can yield high purity products in a short amount of time .
Industrial Production Methods
Industrial production methods for 5-fluoro-4aH-quinazolin-4-one are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and scalable reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.
Scientific Research Applications
5-fluoro-4aH-quinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation . The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-4aH-quinazolin-4-one include other fluorinated quinazolinones, such as 6-fluoroquinazolinones and 7-fluoroquinazolinones . These compounds share the quinazolinone core structure but differ in the position of the fluorine atom.
Uniqueness
This compound is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties, making it distinct from other fluorinated quinazolinones .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-fluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H |
InChI Key |
CWGWXVQBBFRWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2C(=C1)F |
Origin of Product |
United States |
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